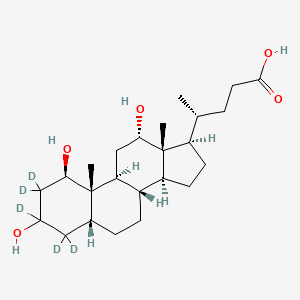
(Z)-Indirubin-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Indirubin-d4 is a deuterated form of indirubin, a naturally occurring isomer of indigo. Indirubin is known for its biological activity, particularly its role as an inhibitor of cyclin-dependent kinases. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of indirubin due to its enhanced stability and distinct mass spectrometric properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Indirubin-d4 typically involves the deuteration of indirubin. One common method is the catalytic hydrogenation of indirubin in the presence of deuterium gas. This process requires a catalyst such as palladium on carbon and is carried out under controlled temperature and pressure conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Indirubin-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indirubin-3’-oxime.
Reduction: Reduction reactions can convert it back to its leuco form.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives of indirubin, such as indirubin-3’-oxime and halogenated indirubin compounds. These derivatives are often used in further chemical and biological studies.
Wissenschaftliche Forschungsanwendungen
(Z)-Indirubin-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in mass spectrometry due to its distinct isotopic signature.
Biology: Studies on cell cycle regulation and apoptosis often utilize this compound to investigate the role of cyclin-dependent kinases.
Medicine: Research on cancer treatment explores its potential as a therapeutic agent due to its inhibitory effects on cell proliferation.
Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of (Z)-Indirubin-d4 involves its interaction with cyclin-dependent kinases. By binding to the ATP-binding site of these kinases, it inhibits their activity, leading to cell cycle arrest and apoptosis. This mechanism is crucial in its potential therapeutic applications, particularly in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indirubin: The non-deuterated form, known for its biological activity.
Indigo: A structurally related compound with different biological properties.
Indirubin-3’-oxime: A derivative with enhanced inhibitory effects on cyclin-dependent kinases.
Uniqueness
(Z)-Indirubin-d4 is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic studies and as a reference standard in analytical chemistry.
Eigenschaften
Molekularformel |
C16H10N2O2 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
2-(4,5,6,7-tetradeuterio-2-hydroxy-1H-indol-3-yl)indol-3-one |
InChI |
InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H/i1D,3D,5D,7D |
InChI-Schlüssel |
JNLNPCNGMHKCKO-DNZPNURCSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)O)C3=NC4=CC=CC=C4C3=O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


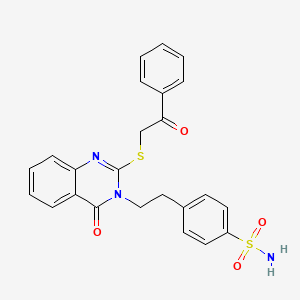
![3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B12413859.png)
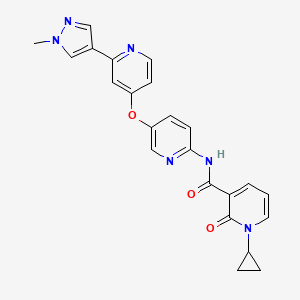
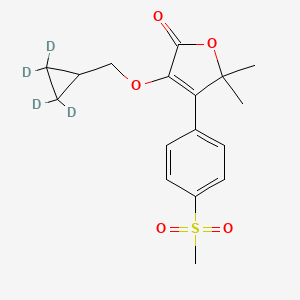
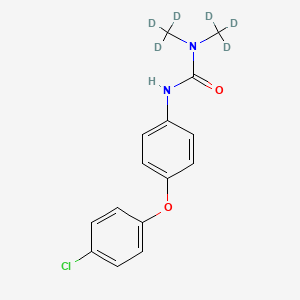
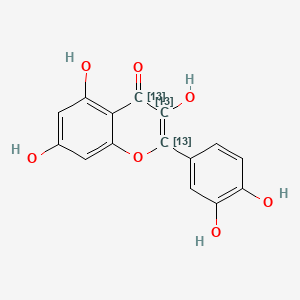

![(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide](/img/structure/B12413886.png)
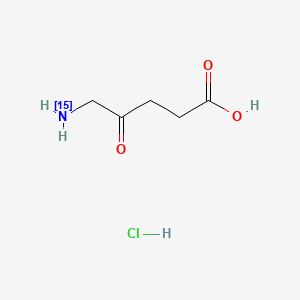
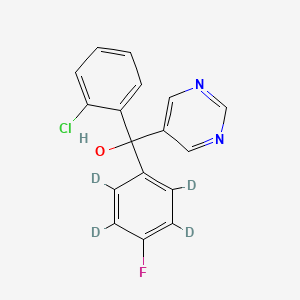
![methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12413901.png)
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate](/img/structure/B12413905.png)
